Ipfencarbazone

Catalog No.
S003861
CAS No.
212201-70-2
M.F
C18H14Cl2F2N4O2
M. Wt
427.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ipfencarbazone

CAS Number

212201-70-2

Product Name

Ipfencarbazone

IUPAC Name

1-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)-5-oxo-N-propan-2-yl-1,2,4-triazole-4-carboxamide

Molecular Formula

C18H14Cl2F2N4O2

Molecular Weight

427.2 g/mol

InChI

InChI=1S/C18H14Cl2F2N4O2/c1-10(2)25(16-6-4-12(21)8-14(16)22)17(27)24-9-23-26(18(24)28)15-5-3-11(19)7-13(15)20/h3-10H,1-2H3

InChI Key

DHYXNIKICPUXJI-UHFFFAOYSA-N

SMILES

Array

Synonyms

ipfencarbazone

Canonical SMILES

CC(C)N(C1=C(C=C(C=C1)F)F)C(=O)N2C=NN(C2=O)C3=C(C=C(C=C3)Cl)Cl

The exact mass of the compound Ipfencarbazone is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Anilides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ipfencarbazone is a specialized pre-emergence and early post-emergence triazolinone herbicide that disrupts plant lipid biosynthesis by targeting very-long-chain fatty acid (VLCFA) elongase. With a highly stable chemical profile, a low water solubility of 0.515 mg/L at 20°C, and a log Pow of 3.0, the compound forms a low-mobility, persistent layer in paddy soils, minimizing leaching and environmental run-off. For agricultural chemical procurement and formulation development, ipfencarbazone provides a compelling baseline: it delivers high-affinity, irreversible binding to VLCFA elongase, ensuring long residual activity and broad application windows (up to the 2.5-leaf stage) against problematic grass weeds like Echinochloa species at low application rates of 250 g a.i./ha, while maintaining an exceptional safety profile for transplanted crops [1].

While buyers might consider substituting ipfencarbazone with older, generic VLCFA inhibitors such as pretilachlor, butachlor, or mefenacet, these alternatives often fail in advanced weed management scenarios due to differing binding kinetics and soil mobility profiles. Conventional chloroacetamides typically exhibit reversible binding to the elongase enzyme and higher water solubility, which can lead to increased vertical leaching, shorter residual efficacy, and higher required field dosages. Furthermore, generic substitution compromises positional selectivity; ipfencarbazone's specific physicochemical profile ensures it remains concentrated at the soil surface, maximizing exposure to emerging weed shoots while protecting deeper crop roots. Substituting with more mobile or reversibly binding analogs risks crop phytotoxicity, shortens the application window, and reduces efficacy against biotypes that have developed resistance to standard chloroacetamide herbicides [1].

Irreversible Target Enzyme Binding Kinetics for Extended Residual Activity

Unlike many conventional VLCFA inhibitors that bind reversibly, ipfencarbazone forms a highly stable complex with VLCFA elongase (VLCFAE). Studies utilizing microsomes from late watergrass demonstrate that the degree of enzyme inhibition does not decrease upon dilution of the VLCFAE–ipfencarbazone complex. This irreversible binding mechanism provides prolonged suppression of C18:0 to C20:0 and C20:0 to C22:0 fatty acid elongation, translating to longer residual field activity compared to reversible chloroacetamide benchmarks that lose efficacy as concentrations drop [1].

Evidence DimensionEnzyme-inhibitor complex stability upon dilution
Target Compound DataInhibition degree maintained post-dilution (Irreversible binding)
Comparator Or BaselineConventional reversible VLCFA inhibitors (e.g., standard chloroacetamides)
Quantified DifferenceSustained inhibition vs. rapid activity loss upon dilution
ConditionsIn vitro late watergrass microsome dilution assay

Irreversible binding ensures that formulated products maintain extended residual efficacy in the field, reducing the need for repeated applications and lowering overall chemical costs.

Superior Differential Affinity and Crop Selectivity Margin

Ipfencarbazone exhibits a pronounced biochemical selectivity that drives its safety profile in commercial crop cultivation. In whole-plant hydroponic evaluations, the EC50 for fresh weight inhibition in late watergrass is approximately 13 times lower than in rice. Furthermore, in microsomal assays, the IC50 for the inhibition of VLCFA elongation in late watergrass is roughly 3 times lower than the IC50 for rice. This stark differential affinity allows formulators to achieve high weed mortality without inducing crop phytotoxicity, a balance often difficult to strike with less selective generic comparators [1].

Evidence DimensionEC50 for fresh weight inhibition (Selectivity Margin)
Target Compound Data~13-fold lower EC50 in late watergrass compared to rice
Comparator Or BaselineRice (Crop Baseline)
Quantified Difference13x differential safety margin between target weed and crop
ConditionsHydroponic culture evaluating third and fourth leaf growth

A high, quantified selectivity margin minimizes the risk of crop injury claims and allows buyers to formulate products with flexible, early post-emergence application windows.

Optimized Soil Retention for Positional Selectivity in Flooded Environments

Ipfencarbazone's exceptionally low water solubility (0.515 mg/L at 20°C) is a critical procurement advantage for granular and suspension concentrate formulations intended for flooded paddy environments. Compared to higher-solubility herbicides like pretilachlor (solubility ~50 mg/L), ipfencarbazone exhibits minimal vertical leaching. It forms a stable, concentrated herbicidal layer on the soil surface regardless of soil texture or water leakage rates. This positional selectivity ensures the active ingredient targets the emerging shoots of shallow-germinating weeds while avoiding the deeper root zones of transplanted crops [1].

Evidence DimensionWater solubility and subsequent leaching potential
Target Compound Data0.515 mg/L (at 20°C)
Comparator Or BaselinePretilachlor (~50 mg/L at 20°C)
Quantified Difference~100x lower water solubility, resulting in significantly reduced vertical mobility
ConditionsStandard physicochemical profiling at 20°C in flooded soil models

Low soil mobility is essential for developing environmentally compliant formulations that prevent groundwater contamination and ensure targeted weed control without crop root uptake.

High Field Efficacy at Reduced Active Ingredient Dosages

In field applications, ipfencarbazone delivers >98% control of Echinochloa species from pre-emergence up to the 2.5-leaf stage at a highly efficient dose of 250 g a.i./ha. In contrast, older generic standards like mefenacet or butachlor often require significantly higher application rates (typically 1000 g a.i./ha or more) to achieve comparable control levels on advanced-stage grasses. This high unit-activity reduces the total chemical load required per hectare, optimizing logistics, packaging, and the environmental footprint for agricultural chemical suppliers [1].

Evidence DimensionEffective field application rate for Echinochloa control
Target Compound Data250 g a.i./ha
Comparator Or BaselineMefenacet / Butachlor (typically ≥1000 g a.i./ha)
Quantified Difference≥75% reduction in active ingredient required per hectare
ConditionsPre-emergence to 2.5-leaf stage application in paddy fields

Lower application rates directly reduce active ingredient procurement volumes, lower formulation costs per hectare, and ease the regulatory environmental burden.

Suspension Concentrate (SC) and Granular (GR) Formulations for Flooded Paddies

Because of its exceptionally low water solubility (0.515 mg/L) and low soil mobility, ipfencarbazone is the ideal active ingredient for SC and GR formulations designed for flooded environments. It reliably forms a localized herbicidal layer at the soil-water interface, ensuring high efficacy against shallow-germinating weeds without leaching into the crop root zone or groundwater[1].

Herbicide Resistance Management Programs

Given its irreversible binding kinetics to VLCFA elongase—unlike the reversible binding of standard chloroacetamides—ipfencarbazone is highly effective in resistance management protocols. It is the preferred procurement choice for regions where Echinochloa species have developed resistance to traditional ALS inhibitors or older Group 15 herbicides [1].

Extended-Residual Pre-Emergence Weed Control

Ipfencarbazone's stability against dilution and its irreversible enzyme inhibition make it the optimal choice for extended-residual weed control products. Formulators can leverage its 250 g a.i./ha efficacy to create single-application products that suppress weed emergence up to the 2.5-leaf stage, significantly reducing the labor and chemical costs associated with split applications [1].

XLogP3

4.7

Hydrogen Bond Acceptor Count

5

Exact Mass

426.0461874 Da

Monoisotopic Mass

426.0461874 Da

Heavy Atom Count

28

UNII

UQ14O0CKS1

Other CAS

212201-70-2

Wikipedia

Ipfencarbazone

Dates

Last modified: 09-12-2023
1. Shokuhin Eiseigaku Zasshi. 2015;56(5):205-10. doi: 10.3358/shokueishi.56.205.

[Development of Determination Method of Ipfencarbazone in Agricultural Products,
Livestock Products and Seafood by LC-MS/MS].


Imai K(1), Onoue K, Ishii R, Takano M, Nemoto S, Teshima R.

Author information:
(1)Saitama Prefectural Institute of Public Health.

A method for the determination of ipfencarbazone in agricultural products,
livestock products and seafood by LC-MS/MS was developed. Agricultural samples
were extracted with acetone. An aliquot of crude extract was partitioned with
n-hexane and sat. sodium chloride solution. Clean-up was performed using GC/PSA
and C18 cartridges. In the case of livestock products and seafood, samples were
extracted with a mixture of acetone and n-hexane, and the organic layer was
collected. After acetonitrile-hexane partitioning, the extract was cleaned up
using PAS and C18 cartridges. The gradient LC separation was performed on a C18
column with acetonitrile-water containing acetic acid as a mobile phase, and MS
with positive ion electrospray ionization was used for detection. The average
recoveries (n=5) of ipfencarbazone from 16 kinds of agricultural products,
livestock products and seafood spiked at the MRLs or at the uniform limits (0.01
ppm) were 73-101%, and the relative standard deviations were 1.3-5.1%. The limit
of quantitation of the developed method was 0.01 mg/kg for ipfencarbazone.

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